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Compound of Interest

Compound Name: 3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(2-Nitroethenyl)pyridine, a derivative of pyridine, holds potential as a versatile building

block in medicinal chemistry and drug discovery. Its structural similarity to other biologically

active pyridine and nitrostyrene compounds suggests a range of possible applications,

including in the development of novel antimicrobial, antifungal, and cytotoxic agents. This

document provides detailed experimental procedures for the synthesis of 3-(2-
Nitroethenyl)pyridine and protocols for evaluating its potential biological activities, based on

established methodologies for analogous compounds.
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Property Value Source

Molecular Formula C₇H₆N₂O₂ N/A

Molecular Weight 150.14 g/mol N/A

CAS Number 3156-52-3 N/A

Appearance
Yellow crystalline solid

(predicted)
N/A

Solubility

Soluble in organic solvents like

ethanol, methanol, and DMSO.

Sparingly soluble in water.

N/A

Synthesis of 3-(2-Nitroethenyl)pyridine via Henry
Reaction
The synthesis of 3-(2-Nitroethenyl)pyridine is typically achieved through a Henry (nitroaldol)

reaction. This involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with

nitromethane, followed by dehydration to yield the final product.

3-Pyridinecarboxaldehyde +
Nitromethane

Nitroaldol Adduct
(1-(3-pyridyl)-2-nitroethanol)

 Condensation 

Base Catalyst
(e.g., Ammonium Acetate)

Dehydration
(Heat) 3-(2-Nitroethenyl)pyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(2-Nitroethenyl)pyridine.

Experimental Protocol: Synthesis of 3-(2-
Nitroethenyl)pyridine
Materials:
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3-Pyridinecarboxaldehyde

Nitromethane

Ammonium acetate (or other suitable base like sodium hydroxide or a primary amine)

Glacial acetic acid (if using ammonium acetate)

Methanol or Ethanol

Distilled water

Ice bath

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Stirring apparatus

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in a minimal amount of

methanol or ethanol.

Addition of Reagents: To the stirred solution, add nitromethane (1.5-2 equivalents) followed

by the base catalyst. If using ammonium acetate (0.5 equivalents), also add glacial acetic

acid (1-2 equivalents).

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under

reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation:

After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the

product.
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If precipitation does not occur, the reaction mixture can be poured into ice-cold water with

stirring.

Collect the resulting solid by vacuum filtration.

Wash the solid with cold water and then a small amount of cold ethanol to remove

impurities.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent such as ethanol.

Characterization: Confirm the identity and purity of the synthesized 3-(2-
Nitroethenyl)pyridine using standard analytical techniques such as Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: This is a general protocol and may require optimization for specific laboratory conditions

and desired yield.

Biological Activity and Potential Applications
While specific biological data for 3-(2-Nitroethenyl)pyridine is limited in publicly available

literature, the broader class of β-nitrostyrenes and pyridine derivatives has demonstrated

significant antimicrobial, antifungal, and cytotoxic activities. The protocols below are provided

as starting points for evaluating the biological potential of 3-(2-Nitroethenyl)pyridine.

3-(2-Nitroethenyl)pyridine

Antimicrobial Assay
(MIC Determination)

Antifungal Assay
(MIC Determination)

Cytotoxicity Assay
(IC50 Determination)

Biological Activity Profile
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Caption: Workflow for biological screening of 3-(2-Nitroethenyl)pyridine.

Protocol 1: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 3-(2-
Nitroethenyl)pyridine against various bacterial strains.

Materials:

3-(2-Nitroethenyl)pyridine

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Preparation of Stock Solution: Prepare a stock solution of 3-(2-Nitroethenyl)pyridine in a

suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the wells of a 96-well

plate using MHB to achieve a range of desired concentrations.

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard

and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the bacteria. This can be determined by visual inspection or by

measuring the optical density at 600 nm.

Protocol 2: Antifungal Susceptibility Testing
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This protocol is used to determine the MIC of 3-(2-Nitroethenyl)pyridine against various

fungal strains.

Materials:

3-(2-Nitroethenyl)pyridine

Fungal strains (e.g., Candida albicans, Aspergillus niger)

RPMI-1640 medium or other suitable fungal growth medium

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Preparation of Stock Solution and Serial Dilutions: Follow the same procedure as in the

antimicrobial assay.

Fungal Inoculum: Prepare a fungal spore suspension and dilute it to a final concentration of

approximately 0.5-2.5 x 10³ CFU/mL in each well.

Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours,

depending on the fungal species.

Determination of MIC: The MIC is determined as the lowest concentration that causes a

significant inhibition of fungal growth compared to the control.

Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of 3-(2-
Nitroethenyl)pyridine against cancer cell lines.

Materials:

3-(2-Nitroethenyl)pyridine

Human cancer cell lines (e.g., MCF-7, HeLa)
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Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of 3-(2-
Nitroethenyl)pyridine and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the

formation of formazan crystals.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control

cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the

compound concentration and fitting the data to a dose-response curve.

Quantitative Data for Related Compounds
The following tables summarize the biological activity of various pyridine and β-nitrostyrene

derivatives, which can serve as a reference for the expected activity of 3-(2-
Nitroethenyl)pyridine.

Table 1: Antibacterial Activity of Pyridine Derivatives
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Compound Bacterial Strain MIC (µg/mL) Reference

3-(pyridin-3-yl)-2-

oxazolidinone

derivative

S. aureus 32-64 [1]

Pyridine-3-carbonitrile

derivative
C. albicans 1.95 [2]

Table 2: Antifungal Activity of Pyridine and β-Nitrostyrene Derivatives

Compound Fungal Strain MIC (µg/mL) Reference

Pyridine-3-carbonitrile

derivative
A. niger 1.95 [2]

β-Nitrostyrene

derivative
C. albicans 128 [3]

Table 3: Cytotoxicity of Pyridine Derivatives

Compound Cell Line IC₅₀ (µM) Reference

Thieno[2,3-b]pyridine

derivative
CCRF-CEM 2.580 ± 0.550 [4]

Thieno[2,3-b]pyridine

derivative
CEM/ADR5000 4.486 ± 0.286 [4]

Nicotinamide

derivative
HCT-116 19.7 ± 2.8 [5]

Nicotinamide

derivative
HepG-2 52.9 ± 5.1 [5]

Conclusion
3-(2-Nitroethenyl)pyridine is a compound with significant potential for applications in drug

discovery, particularly in the development of antimicrobial, antifungal, and anticancer agents.
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The provided protocols offer a comprehensive framework for its synthesis and biological

evaluation. Further research is warranted to fully elucidate the therapeutic potential of this and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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